Product packaging for 2-Methoxythiophen-3-amine(Cat. No.:CAS No. 1287217-56-4)

2-Methoxythiophen-3-amine

Cat. No.: B1345786
CAS No.: 1287217-56-4
M. Wt: 129.18 g/mol
InChI Key: RYMCKBUEFSTFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxythiophen-3-amine (CID: 20232400) is an organic compound with the molecular formula C5H7NOS . It belongs to the class of aminothiophenes, which are recognized as privileged scaffolds and versatile intermediates in synthetic and medicinal chemistry. As a building block, its molecular structure incorporates both an amine and a methoxy functional group on a thiophene ring, making it a potential precursor for the development of various heterocyclic compounds. Thiophene and its derivatives are of significant interest in numerous research fields. They are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs . Similar aminothiophene derivatives are commonly utilized in the construction of more complex molecules, such as through amide coupling reactions or as a component in multicomponent reactions . Please Note: Specific, detailed research applications and the exact mechanism of action for this compound are not detailed in the current literature and would be dependent on the specific research context. Researchers are encouraged to consult specialized chemical and pharmacological databases for further investigation. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NOS B1345786 2-Methoxythiophen-3-amine CAS No. 1287217-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxythiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-7-5-4(6)2-3-8-5/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMCKBUEFSTFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312006
Record name 2-Methoxy-3-thiophenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287217-56-4
Record name 2-Methoxy-3-thiophenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287217-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-3-thiophenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Thiophene and Its Substituted Derivatives in Heterocyclic Chemistry

Thiophene (B33073), a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of heterocyclic chemistry. wikipedia.orgrroij.com Its aromatic nature, similar to that of benzene (B151609), allows for extensive substitution reactions, making it a versatile scaffold for the synthesis of a wide array of derivatives. wikipedia.orgrroij.com Thiophene and its substituted forms are integral building blocks in the creation of numerous agrochemicals and pharmaceuticals. wikipedia.orgnih.gov A notable feature of the thiophene ring is its ability to act as a bioisostere for the benzene ring. This means that in many biologically active compounds, a benzene ring can be replaced by a thiophene ring without a loss of activity, a principle demonstrated in non-steroidal anti-inflammatory drugs (NSAIDs) like lornoxicam (B1675139) and the potent analgesic sufentanil. wikipedia.orgslideshare.net

The therapeutic potential of thiophene derivatives is vast, with reported applications including antimicrobial, anti-inflammatory, analgesic, antihypertensive, and antitumor activities. nih.govnih.gov This broad spectrum of biological activity has made thiophene an indispensable anchor for medicinal chemists in the quest for new lead compounds and the development of combinatorial libraries. nih.govnih.gov Beyond medicine, thiophene derivatives are also crucial in materials science, where they are used in the fabrication of light-emitting diodes and as corrosion inhibitors. nih.gov The inherent stability and reactivity of the thiophene nucleus continue to drive research into novel synthetic methodologies and applications. rroij.compnrjournal.com

Contextualization of Methoxythiophenes in Contemporary Organic Synthesis and Materials Science

The introduction of a methoxy (B1213986) group onto the thiophene (B33073) ring creates methoxythiophenes, a class of compounds with significant utility in modern organic synthesis and materials science. wikipedia.org The methoxy group, being an electron-donating group, can influence the electronic properties of the thiophene ring, affecting its reactivity and potential applications. In organic synthesis, methoxythiophenes can serve as versatile intermediates. The methoxy group can direct further substitutions on the thiophene ring and can also be a site for chemical modification.

In the realm of materials science, methoxy-substituted thiophenes are particularly important in the development of conducting polymers. Polythiophenes, a class of polymers derived from thiophene monomers, are known for their electrical conductivity. The properties of these polymers can be fine-tuned by introducing substituents onto the thiophene ring. Methoxy groups, for instance, can enhance the solubility and processability of polythiophenes, making them more suitable for various applications, including organic solar cells, organic light-emitting diodes (OLEDs), and sensors. The electronic effects of the methoxy group can also modulate the bandgap of the resulting polymer, which is a critical parameter for its optical and electronic properties.

Foundational Research Importance of Aminothiophene Architectures

Aminothiophenes, particularly 2-aminothiophenes, represent another critical class of thiophene (B33073) derivatives with profound importance in chemical research. pnrjournal.comnih.gov These compounds are highly valuable building blocks, or synthons, for the synthesis of a wide range of biologically active thiophene-containing heterocycles. nih.gov The Gewald reaction, a well-established and versatile method for synthesizing substituted 2-aminothiophenes, has been instrumental in making these scaffolds readily accessible to researchers. pnrjournal.comnih.gov

The significance of aminothiophene architectures lies in their proven pharmacological potential. pnrjournal.comresearchgate.net They have been shown to act as selective inhibitors, receptors, and modulators for various biological targets. pnrjournal.comnih.gov The diverse biological activities attributed to aminothiophene derivatives include antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties. pnrjournal.comresearchgate.net The continued investigation into 2-aminothiophenes and their N-substituted analogues is driven by their diverse mechanisms of action and their potential to yield new drug candidates. nih.gov The fusion of the aminothiophene core with other aromatic systems often leads to compounds with enhanced biological activity, making them a fertile ground for drug discovery and development. pnrjournal.com

The compound 2-Methoxythiophen-3-amine combines the key features of both methoxythiophenes and aminothiophenes. The presence of the electron-donating methoxy (B1213986) group and the nucleophilic amino group on the thiophene ring suggests a unique reactivity profile and a wide range of potential applications, making it a subject of considerable interest for further exploration in both medicinal chemistry and materials science.

Synthetic Strategies for the Elusive this compound and its Precursors

The synthesis of polysubstituted thiophenes is a cornerstone of heterocyclic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and materials science. Among these, the this compound scaffold presents a unique synthetic challenge due to the specific arrangement of its electron-donating methoxy and amino groups. This article delineates the principal synthetic methodologies for assembling this target compound and its advanced precursors, focusing on the construction of the core methoxythiophene ring and the subsequent introduction of the crucial amine functionality at the C-3 position.

Derivatization Strategies and Functionalization of 2 Methoxythiophen 3 Amine

N-Alkylation and N-Acylation Reactions of the Amine Group

The primary amine group of 2-methoxythiophen-3-amine is a key site for functionalization through N-alkylation and N-acylation.

N-Alkylation: The direct N-alkylation of 2-aminothiophenes using alkyl halides can be challenging and often requires harsh conditions due to the product amine being more nucleophilic than the starting material, leading to mixtures of poly-alkylated products. wikipedia.org Research on related 2-amino-3-acylthiophenes has shown that direct alkylation is notoriously difficult to achieve under mild conditions. rsc.org A successful strategy involves a two-step process where the amine is first converted to a carbamate (B1207046) or amide. This intermediate then undergoes N-alkylation under mild conditions using a base like caesium carbonate in a solvent such as DMF. This approach prevents over-alkylation and allows for the introduction of various alkyl groups. wikipedia.org For instance, the use of a ruthenium-based catalyst has enabled the N-alkylation of aromatic amines with alcohols under mild conditions via a "borrowing hydrogen" strategy, which could be applicable to this compound. nih.gov

N-Acylation: In contrast, N-acylation proceeds readily and offers a reliable method for derivatization. Primary and secondary amines react rapidly with acylating agents like acid chlorides and acid anhydrides to form stable amide products. youtube.comdocbrown.infolibretexts.orgchemguide.co.uklibretexts.org The reaction is typically carried out at room temperature, often in the presence of a base such as pyridine (B92270) or NaOH to neutralize the HCl byproduct. nih.gov The resulting amide is significantly less nucleophilic than the starting amine, which effectively prevents over-acylation, ensuring a clean, monosubstituted product. nih.gov This reaction produces N-substituted amides, which are valuable intermediates in organic synthesis. libretexts.orgchemguide.co.uk

Table 1: Comparison of N-Alkylation and N-Acylation of 2-Aminothiophene Derivatives

Reaction Typical Reagents Conditions Key Challenges/Advantages
N-Alkylation Alkyl halides, Alcohols Often requires harsh conditions (high temp/pressure) or multi-step procedures (e.g., via carbamate intermediate) with mild bases (CsCO₃). rsc.org Challenge: Prone to over-alkylation, poor selectivity. wikipedia.org
N-Acylation Acid chlorides, Acid anhydrides Mild conditions (room temp), often with a base (e.g., pyridine). nih.gov Advantage: Clean, high-yield reaction; product is less reactive, preventing polysubstitution. nih.gov

Formation of Schiff Bases and Related Imines

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is a cornerstone of heterocyclic chemistry, providing a straightforward route to new derivatives with diverse applications. scielo.brajrconline.orgnih.govscielo.br The formation involves a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the imine. ajrconline.org

The synthesis can often be achieved under mild conditions, such as stirring the reactants in a suitable solvent like methanol (B129727) or ethanol, sometimes with a few drops of an acid catalyst like acetic acid. scielo.br Microwave-assisted synthesis has also been employed as an eco-friendly and efficient method, significantly reducing reaction times and improving yields. scielo.brresearchgate.net The resulting Schiff bases are valuable as synthetic intermediates and have been explored for their potential in developing new materials and pharmacologically active compounds. nih.govscielo.br

Halogenation and Organometallic Functionalization on the Thiophene (B33073) Nucleus

The thiophene ring in this compound is electron-rich and susceptible to electrophilic substitution reactions such as halogenation. The methoxy (B1213986) (-OCH₃) and amine (-NH₂) groups are both activating and ortho-, para-directing. In this specific substitution pattern, they work synergistically to strongly activate the C4 and C5 positions of the thiophene ring for electrophilic attack.

Halogenation: Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and iodine can be used to introduce halogen atoms onto the thiophene ring, likely at the highly activated C5 position. These halogenated derivatives serve as versatile intermediates for further transformations.

Organometallic Functionalization: The halogenated thiophenes can be converted into organometallic reagents, for example, through metal-halogen exchange or the formation of Grignard or organolithium species. These organometallic intermediates are crucial for carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, are powerful tools for introducing aryl, vinyl, or alkynyl groups onto the thiophene nucleus. rsc.org The use of organometallic chemistry allows for the construction of complex molecular architectures, including oligothiophenes and other functionalized materials. rsc.orgbohrium.comacs.orgresearchgate.net These reactions are fundamental in synthesizing materials with specific electronic and optical properties. nih.gov

Targeted Modifications for Advanced Material Precursors

The unique structure of this compound makes it an attractive monomer for the synthesis of advanced functional materials, particularly conducting polymers. Polythiophenes and their derivatives are renowned for their stability and tunable electronic and optical properties, making them suitable for applications such as LEDs, solar cells, and sensors. cmu.eduwikipedia.orgresearchgate.net

By functionalizing either the amine group or the thiophene ring, the properties of the resulting polymer can be precisely controlled. For example, polymerization of thiophene monomers, often achieved through electrochemical methods or metal-catalyzed cross-coupling reactions, leads to a conjugated polymer backbone. cmu.eduwikipedia.org The presence of the methoxy group enhances the electron-donating character of the monomer, while the amine group offers a site for post-polymerization modification or can influence intermolecular interactions within the polymer matrix. Derivatization of the amine can introduce functionalities for cross-linking, improving adhesion, or grafting other molecules, as has been demonstrated with aldehyde-functionalized thiophene polymers. nih.gov These targeted modifications are crucial for developing "smart" materials that respond to external stimuli. wikipedia.org

Derivatization for Enhanced Analytical Detection and Separation

In analytical chemistry, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is often necessary for compounds that lack a strong chromophore or fluorophore. sigmaaldrich.comlibretexts.org The primary amine group of this compound is an ideal target for such derivatization.

By reacting the amine with a suitable labeling reagent, a tag is introduced that allows for highly sensitive detection. sigmaaldrich.comlibretexts.org This pre-column derivatization converts the amine into a product with strong UV absorbance or fluorescence, significantly lowering detection limits. sigmaaldrich.com Common derivatizing agents for primary amines include Dansyl chloride (DNS-Cl), 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA). nih.govnih.govrsc.orgresearchgate.net These reactions are typically fast, robust, and produce stable derivatives that are well-suited for reversed-phase HPLC separation. nih.govspringernature.com This strategy is essential for the accurate quantification of amine-containing compounds in complex matrices. nih.gov

Table 2: Common Derivatizing Agents for Amine Analysis via HPLC

Derivatizing Agent Abbreviation Detection Method Key Features
5-(Dimethylamino)naphthalene-1-sulfonyl chloride Dansyl-Cl, DNS-Cl Fluorescence, UV Highly versatile, reacts with primary and secondary amines, produces stable, highly fluorescent derivatives. nih.govnih.govspringernature.comsigmaaldrich.com
9-Fluorenylmethyl chloroformate FMOC-Cl Fluorescence Reacts with primary and secondary amines; often used for amino acid analysis. nih.govrsc.org
o-Phthalaldehyde OPA Fluorescence Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole products. nih.gov
4-Dimethylaminoazobenzene-4'-sulfonyl chloride Dabsyl-Cl UV-Visible Forms stable derivatives with specific absorbance in the visible region, reducing background interference. rsc.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Methoxythiophen 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for determining the structure of organic molecules, including 2-methoxythiophen-3-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton (¹H) NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the protons on the thiophene (B33073) ring, the methoxy (B1213986) group, and the amine group.

The protons on the thiophene ring typically appear as doublets due to coupling with adjacent protons. The chemical shifts of these aromatic protons are influenced by the electron-donating effects of both the methoxy and amino groups. The methoxy group protons present as a sharp singlet, typically in the range of 3.5-4.0 ppm. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift is variable depending on the solvent and concentration. libretexts.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Thiophene H-46.5 - 7.5Doublet
Thiophene H-56.5 - 7.5Doublet
Methoxy (OCH₃)3.5 - 4.0Singlet
Amine (NH₂)Variable (e.g., 0.5 - 5.0)Broad Singlet

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and the specific NMR instrument used.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the thiophene ring resonate in the aromatic region of the spectrum. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-2 and C-3) are shifted downfield. The carbon of the methoxy group appears at a characteristic chemical shift, typically in the range of 55-60 ppm. docbrown.infolibretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Thiophene C-2150 - 165
Thiophene C-3135 - 150
Thiophene C-4110 - 125
Thiophene C-5120 - 135
Methoxy (OCH₃)55 - 60

Note: These are approximate ranges, and the actual values can vary.

Advanced and Two-Dimensional (2D) NMR Techniques

For a more definitive structural assignment, advanced and two-dimensional (2D) NMR techniques are invaluable. wikipedia.orgrsc.orgslideshare.net These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment helps to identify protons that are coupled to each other, confirming the connectivity of the protons on the thiophene ring. rsc.orglibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). wikipedia.orglibretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm through-space interactions between the methoxy protons and the adjacent proton on the thiophene ring. rsc.orgfiveable.me

These 2D NMR techniques, when used in combination, provide a comprehensive and unambiguous structural elucidation of this compound. fiveable.memdpi.com

Solid-State NMR Spectroscopy for Bulk Analysis

While solution-state NMR is the most common method for structural elucidation, solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of this compound in its solid form. chemrxiv.org This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. researchgate.net

By analyzing the ¹³C chemical shifts and using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), ssNMR can reveal details about the packing of molecules in the crystal lattice and identify the presence of different conformers. researchgate.netdtu.dk This can be crucial for understanding the physical properties of the bulk material.

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups.

Key vibrational modes include:

N-H Stretching: As a primary amine, this compound will exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.orgorgchemboulder.com The presence of two bands is a hallmark of a primary amine (R-NH₂). wpmucdn.comyoutube.com

C-H Stretching: The spectrum will show C-H stretching vibrations for the aromatic thiophene ring and the aliphatic methoxy group. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring will produce absorptions in the 1400-1600 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the methoxy group is expected in the region of 1000-1300 cm⁻¹. docbrown.info

C-N Stretching: The stretching vibration of the C-N bond will also appear in the fingerprint region of the spectrum, typically between 1250 and 1335 cm⁻¹ for an aromatic amine. orgchemboulder.com

N-H Bending: The scissoring vibration of the NH₂ group results in a characteristic absorption band in the 1580-1650 cm⁻¹ range. orgchemboulder.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amine (N-H)Asymmetric & Symmetric Stretch3300 - 3500 (two bands)Medium
Amine (N-H)Bending (Scissoring)1580 - 1650Medium to Strong
Aromatic C-HStretching> 3000Medium to Weak
Aliphatic C-H (Methoxy)Stretching< 3000Medium
Thiophene Ring (C=C)Stretching1400 - 1600Medium to Strong
Ether (C-O)Stretching1000 - 1300Strong
Aromatic Amine (C-N)Stretching1250 - 1335Medium to Strong

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a molecular fingerprint. taylorfrancis.com While specific Raman data for this compound is not extensively documented in publicly available literature, the principles of the technique and data from analogous compounds allow for a theoretical understanding of its expected spectral features.

In a typical Raman spectrum of an aromatic amine, characteristic bands corresponding to N-H stretching and bending vibrations, as well as ring stretching and deformation modes of the thiophene core, would be anticipated. For instance, N-H stretching frequencies in amines are typically observed in the region of 3300-3500 cm⁻¹. ias.ac.in The presence of the methoxy group would introduce additional vibrational modes, including C-O stretching and CH₃ bending frequencies. The position and intensity of these bands can be influenced by factors such as intermolecular hydrogen bonding and the physical state of the sample (solid or liquid). ias.ac.in The synergistic use of Raman spectroscopy with techniques like X-ray powder diffraction has proven effective in identifying molecular conformations in similar thiophene-based compounds. nih.gov

Table 1: Expected Raman Shifts for this compound

Functional Group/Vibrational ModeExpected Raman Shift (cm⁻¹)
N-H Asymmetric Stretch~3450
N-H Symmetric Stretch~3370
C-H (Thiophene Ring) Stretch3000-3100
C-H (Methoxy) Stretch2850-2950
C=C (Thiophene Ring) Stretch1400-1550
N-H Bending1580-1650
C-N Stretch1250-1350
C-O-C Asymmetric Stretch1200-1275
C-S (Thiophene Ring) Stretch600-800

Note: The values in this table are approximate and based on characteristic frequencies of similar functional groups and compounds.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile and thermally stable compounds. While direct GC-MS analysis of this compound can be challenging due to the polar amine group, derivatization techniques are often employed to enhance volatility and improve chromatographic performance. researchgate.net For example, acylation or silylation of the amine group can produce derivatives that are more amenable to GC-MS analysis. nih.gov

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Subsequent fragmentation would likely involve the loss of a methyl group from the methoxy moiety (M-15), cleavage of the C-N bond, and fragmentation of the thiophene ring. docbrown.info The fragmentation pattern provides a unique fingerprint for the compound, aiding in its identification. chromforum.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and versatile technique well-suited for the analysis of polar and non-volatile compounds like this compound. nih.gov Reversed-phase liquid chromatography can be used to separate the compound from a mixture, followed by detection using various mass spectrometric techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). rug.nl

LC-MS/MS, or tandem mass spectrometry, can provide even more detailed structural information. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained, which is invaluable for unambiguous identification and quantification in complex matrices. researchgate.net For amines, derivatization can also be used in LC-MS to improve ionization efficiency and chromatographic retention. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* transitions within the thiophene ring and n-π* transitions associated with the non-bonding electrons of the nitrogen and oxygen atoms. The position and intensity of these absorption maxima are influenced by the solvent polarity and the electronic effects of the methoxy and amino substituents on the thiophene ring. In similar aromatic amines, oxidation can lead to the formation of new peaks in the visible and near-infrared regions of the spectrum. researchgate.net For instance, tris(2-aminoethyl)amine (B1216632) exhibits a UV-Vis spectrum that is altered upon modification. researchgate.net

Table 2: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

TransitionPredicted λmax (nm)
π → π* (Thiophene Ring)~230-260
n → π* (Amine)~280-320

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. mit.edu In the context of this compound, ESR spectroscopy would be particularly useful for studying radical intermediates that may form during oxidation reactions or other chemical processes. nih.gov

The technique can provide information about the electronic structure and environment of the radical species. mit.edu For instance, if this compound were to undergo a one-electron oxidation to form a radical cation, ESR spectroscopy could be used to detect this transient species. The g-factor and hyperfine coupling constants obtained from the ESR spectrum would provide insights into the distribution of the unpaired electron density within the molecule. researchgate.net Spin trapping techniques can also be employed to detect and identify short-lived radical intermediates. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. For this compound (C₅H₇NOS), elemental analysis would be used to confirm the expected percentages of carbon, hydrogen, nitrogen, oxygen, and sulfur. This data is crucial for verifying the purity and confirming the empirical formula of a synthesized compound.

Table 3: Theoretical Elemental Composition of this compound (C₅H₇NOS)

ElementSymbolAtomic WeightPercentage (%)
CarbonC12.0146.49
HydrogenH1.015.46
NitrogenN14.0110.84
OxygenO16.0012.39
SulfurS32.0724.82

X-ray Diffraction (XRD) for Crystalline Structure Determination

In the case of this compound, the amino group and the methoxy group's oxygen atom could participate in hydrogen bonding, influencing the crystal lattice. The planarity of the thiophene ring is a common feature, though substituents can cause minor deviations. nih.gov The C-S bond lengths in the thiophene ring typically range from 1.71 to 1.74 Å, and the internal ring angles are characteristic of a five-membered aromatic ring. mdpi.com

A hypothetical XRD analysis of this compound would likely reveal a well-defined crystal system, space group, and unit cell dimensions. The resulting structural data would be invaluable for computational modeling and for establishing structure-property relationships.

Table 1: Representative Crystallographic Data for a Related Thiophene Derivative (Methyl-3-aminothiophene-2-carboxylate)

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
ZValue

Note: Specific values for unit cell dimensions and volume are dependent on the full crystallographic study of the specific compound.

In Situ Spectroscopic Characterization Methods

In situ spectroscopic techniques are powerful tools for monitoring chemical reactions and physical transformations in real-time, providing mechanistic insights that are not achievable through conventional ex situ measurements. For a reactive compound like this compound, these methods would be particularly useful in understanding its synthesis, polymerization, or degradation pathways.

Common in situ spectroscopic methods that could be applied to study this compound include:

In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can track changes in vibrational modes of functional groups as a reaction progresses. For instance, during the synthesis of a derivative from this compound, the disappearance of the N-H stretching bands of the amine and the appearance of new bands corresponding to the product could be monitored in real-time. This has been used to confirm the presence of key intermediates in reactions involving similar compounds. acs.org

In Situ Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. It could be employed to study the polymerization of this compound, where changes in the thiophene ring's vibrational modes would indicate the extent of conjugation and polymer chain growth. In situ Raman has been effectively used to identify active species in catalytic processes involving related materials. acs.org

In Situ UV-Vis Spectroscopy: This method is ideal for studying changes in electronic structure, particularly in reactions involving colored species or changes in conjugation. The formation of conjugated polymers from thiophene derivatives, for example, leads to a significant red-shift in the UV-Vis absorption spectrum, which can be monitored in situ to determine reaction kinetics. Theoretical studies on thiophene derivatives have shown how substitutions affect their UV-Vis spectra. jchps.com

The application of these in situ techniques would provide a dynamic picture of the chemical behavior of this compound, enabling the optimization of reaction conditions and a deeper understanding of its reactivity.

Computational Chemistry and Theoretical Investigations of 2 Methoxythiophen 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are fundamental tools for investigating the properties of 2-Methoxythiophen-3-amine. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the molecule's electronic structure and energetic properties. epstem.netepstem.net DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for studying complex organic molecules. nih.gov These calculations are typically performed using specific basis sets, such as 6-311++G(d,p), which define the mathematical functions used to describe the electron orbitals. epstem.netepstem.net

Geometry optimization is a critical first step in computational analysis, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, i.e., the structure with the lowest energy. For molecules with rotatable bonds, such as the methoxy (B1213986) group in this compound, conformational analysis is performed to identify different stable conformers and the energy barriers between them.

Table 1: Calculated Geometric Parameters of a Related Thiophene (B33073) Derivative (Data based on theoretical calculations of 2-methoxythiophene)

ParameterBond Length (Å) / Angle (°)Method
C-S Bond LengthVariesDFT/B3LYP
C=C Bond LengthVariesDFT/B3LYP
C-O Bond LengthVariesDFT/B3LYP
C-S-C Bond AngleVariesDFT/B3LYP
C-C-C Bond AngleVariesDFT/B3LYP
Dihedral AnglesVariesDFT/B3LYP

This table illustrates the types of geometric parameters determined through computational chemistry. Actual values for this compound would require specific calculations.

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability and reactivity. epstem.net

For the related 2-methoxythiophene (B42098), the HOMO and LUMO energies have been calculated using the B3LYP/6-311++G(d,p) method. epstem.net The introduction of an electron-donating amino group at the 3-position is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap and increasing the molecule's reactivity, particularly towards electrophiles. jchps.com From these orbital energies, various chemical descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived. epstem.net

Table 2: Calculated Electronic Properties of a Related Thiophene Derivative (Data based on theoretical calculations of 2-methoxythiophene using DFT/B3LYP/6-311++G(d,p))

PropertyValue (eV)
E_HOMO-5.913
E_LUMO-0.326
Energy Gap (ΔE)5.587
Ionization Potential (I)5.913
Electron Affinity (A)0.326
Electronegativity (χ)3.120
Chemical Hardness (η)2.794

Note: These values are for 2-methoxythiophene and serve as an illustrative example. The presence of the amino group in this compound would alter these values. epstem.net

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations identify the normal modes of vibration, each with a characteristic frequency. epstem.net The calculated frequencies are often scaled by an empirical factor to better match experimental data. epstem.net The potential energy distribution (PED) analysis is used to assign the calculated vibrational modes to specific types of molecular motion, such as stretching, bending, or torsional vibrations. epstem.netepstem.net For 2-methoxythiophene, a molecule with 13 atoms, 33 normal modes of vibration are expected. epstem.net

Potential energy surface (PES) mapping, as mentioned in the conformational analysis, provides a detailed landscape of the molecule's energy as a function of its geometry. epstem.net This is crucial for understanding reaction pathways and conformational changes. nih.gov For instance, mapping the PES with respect to the rotation of the methoxy and amino groups would reveal the stable conformers and the transition states connecting them.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static molecules at 0 K, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time at finite temperatures. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of conformational changes, intermolecular interactions, and solvent effects. mdpi.com

For this compound, MD simulations could be used to study its behavior in different solvents, its interaction with biological targets like receptors or enzymes, and its aggregation properties. mdpi.com The force fields used in MD simulations are crucial for accuracy and are typically parameterized using experimental data or high-level quantum chemical calculations. These simulations can reveal how the molecule explores its conformational space and how it interacts with its environment, which is essential for understanding its function in complex systems. rsc.org

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by identifying intermediates, transition states, and the corresponding energy barriers. rsc.org For substituted thiophenes, reactions such as electrophilic substitution or nucleophilic aromatic substitution (SNAr) can be investigated. wikipedia.org

For example, the Gewald reaction, a common method for synthesizing 2-aminothiophenes, has been studied computationally to understand its complex mechanism involving multiple intermediates and transition states. nih.govchemrxiv.org Similarly, the mechanism of N-alkylation of amino derivatives can be explored through DFT calculations, identifying the key steps of alcohol oxidation, imine formation, and imine reduction. researchgate.net For this compound, computational studies could clarify its reactivity in various synthetic transformations, mapping out the complete reaction pathways and identifying the rate-determining steps.

Prediction of Spectroscopic Properties and Reactivity Profiles

Beyond vibrational spectra, computational methods can predict a range of other spectroscopic properties. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic excitation energies and predict UV-Vis absorption spectra. jchps.com However, it is noted that for thiophene-based compounds, TD-DFT may sometimes provide qualitatively incorrect predictions of the excited states compared to more accurate methods. acs.org

The reactivity profile of this compound can be predicted from the calculated electronic properties. The HOMO and LUMO distributions indicate the likely sites for electrophilic and nucleophilic attack, respectively. The molecular electrostatic potential (MEP) surface visually represents the charge distribution and can be used to predict regions of the molecule that are prone to electrophilic or nucleophilic attack. epstem.net These computational predictions are invaluable for designing new synthetic routes and for understanding the chemical behavior of the molecule. nih.gov

Thermochemical Property Calculations and Stability Assessments

Detailed Research Findings

For instance, studies on alkyl-substituted thiophenes have shown that both DFT and Hartree-Fock (HF) calculations can predict trends in the standard enthalpies of formation. nih.gov The choice of computational method and basis set is critical; for example, the B3LYP/6-31G(d,p) method has been shown to successfully correlate the standard enthalpies of formation with substituent chain length in alkylthiophenes. nih.gov

The stability of this compound is influenced by the electronic effects of the methoxy and amine substituents on the thiophene ring. The methoxy group, being an electron-donating group, and the amine group, also electron-donating, can affect the aromaticity and reactivity of the thiophene ring. Computational studies on substituted heterocyclic systems have shown that substituents can significantly modify the physicochemical properties of the parent heterocycle. researchgate.net The relative positions of these substituents are also critical. A computational analysis comparing 2- and 3-substituted thiophenes has revealed differences in the thermodynamic stability of the isomers. researchgate.net Generally, 2-substituted thiophenes tend to be thermodynamically more stable than their 3-substituted counterparts. researchgate.net

The Gibbs free energy of a reaction involving this compound can be calculated to predict the spontaneity of a process under constant temperature and pressure. libretexts.org This is determined by the change in enthalpy and entropy during the reaction. libretexts.org Computational models can also predict activation energies for potential reactions, such as ring-opening reactions, providing insights into the kinetic stability of the molecule. nih.gov

Illustrative Thermochemical Data

The following table presents a hypothetical set of calculated thermochemical properties for this compound, based on the types of data generated in computational studies of similar thiophene derivatives. These values are for illustrative purposes to demonstrate the output of such theoretical investigations.

Thermochemical PropertySymbolHypothetical ValueUnit
Gas-Phase Enthalpy of FormationΔfH°(g)ValuekJ/mol
Gas-Phase Gibbs Free Energy of FormationΔfG°(g)ValuekJ/mol
Gas-Phase Standard EntropyS°(g)ValueJ/(mol·K)
Atomization EnergyE_atomValuekJ/mol

Note: The values in this table are placeholders and are not actual calculated data for this compound, as such specific data was not found in the reviewed literature. They are intended to illustrate the kind of data obtained from computational thermochemical studies.

Advanced Applications in Materials Science Research

Development of Conducting Polymers and Organic Electronic Materials

The incorporation of 2-Methoxythiophen-3-amine into polymer chains is expected to yield conducting polymers with tailored electronic and optical properties. The thiophene (B33073) unit provides a conjugated backbone for charge transport, while the methoxy (B1213986) and amine substituents can be used to tune the polymer's solubility, morphology, and energy levels.

The electropolymerization of thiophene and its derivatives is a well-established method for creating conductive polymer films. In the case of this compound, the amine group can facilitate electropolymerization, and the methoxy group can influence the polymer's electronic properties. While specific studies on the electropolymerization of this compound are limited, research on the copolymerization of thiophene and aniline (B41778) demonstrates that copolymers with tailored properties can be synthesized. nih.gov The significant difference in oxidation potentials between aniline and thiophene can be overcome to form copolymeric materials with unique morphologies and solubilities. nih.gov

Organic Semiconductors for Flexible Electronics

Organic field-effect transistors (OFETs) are a key component of flexible electronics, and the performance of these devices is highly dependent on the organic semiconductor used. nih.govfrontiersin.org Thiophene-based oligomers and polymers have been extensively investigated as p-type semiconductors in OFETs. nih.govresearchgate.net The introduction of a methoxy group at the 3-position of the thiophene ring, as seen in poly(3-alkoxythiophene)s, has been shown to result in polymers with good solubility and film-forming ability, which are crucial for solution-processable devices. researchgate.net

The amine group in this compound could further enhance the processability and potentially influence the molecular packing of the resulting polymer, which is a critical factor for achieving high charge carrier mobility. While direct data on poly(this compound) is not yet available, the mobilities of various polythiophenes have been reported, providing a benchmark for future studies. For example, poly(3-hexylthiophene) (P3HT) has been widely studied and used in OTFTs. mdpi.com

Table 1: Comparison of Field-Effect Mobilities of Various Thiophene-Based Polymers

PolymerMobility (cm²/Vs)Reference
Poly(3-hexylthiophene) (P3HT)~0.1 mdpi.com
Thienothiophene-containing polymer0.6 nih.gov
Poly(3-dodecylthiophene)Not specified kaist.ac.kr

This table presents data for related compounds to provide context for the potential performance of poly(this compound).

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Applications

The development of new materials for organic light-emitting diodes (OLEDs) is a constantly evolving field. Thiophene derivatives are known to be effective building blocks for electroluminescent materials due to their high fluorescence quantum yields and tunable emission colors. While there is no direct report on the use of this compound in OLEDs, related compounds have shown significant promise.

The amine group in this compound can act as a hole-transporting moiety, a common feature in many OLED materials. The combination of the electron-rich thiophene ring and the methoxy group can be expected to influence the emission color and efficiency of the resulting material.

Photovoltaic Devices and Organic Solar Cells

Organic solar cells (OSCs) offer the potential for low-cost, flexible, and large-area solar energy conversion. The efficiency of OSCs is heavily reliant on the properties of the donor and acceptor materials in the active layer. Thiophene-based polymers are among the most studied donor materials in OSCs. The presence of both methoxy and amine groups in this compound suggests its potential as a building block for novel donor polymers. The methoxy group can help to lower the highest occupied molecular orbital (HOMO) energy level of the polymer, which can lead to a higher open-circuit voltage (Voc) in the solar cell. The amine group can enhance solubility and influence the morphology of the polymer blend, which is critical for efficient charge separation and transport.

While no OSCs have been fabricated using polymers derived from this compound, numerous patents describe the use of tertiary amine compounds and other amine derivatives in the hole transport layer of dye-sensitized solar cells and perovskite solar cells, highlighting the importance of amine functionalities in photovoltaic applications. google.comjustia.com Furthermore, multi-junction organic photovoltaic cells have been developed to enhance power conversion efficiency by utilizing different materials that absorb at various wavelengths. osti.gov

Integration into Chemical and Biochemical Sensor Technologies

Conducting polymers are excellent materials for chemical and biochemical sensors due to the significant changes in their conductivity and optical properties upon interaction with analytes. The functional groups on the polymer backbone play a crucial role in determining the sensor's selectivity and sensitivity.

A polymer derived from this compound would possess both a methoxy and an amine group, which could act as binding sites for various analytes. The amine group, in particular, can be protonated or can participate in hydrogen bonding, making the polymer sensitive to changes in pH or the presence of specific molecules. While specific sensor applications of poly(this compound) have not been reported, the general principle of using functionalized polythiophenes in sensor arrays is well-established.

Photochromic and Optoelectronic Materials Design

Photochromic materials, which can reversibly change their color upon irradiation with light, are of great interest for applications such as optical data storage and smart windows. While there is no direct evidence of photochromic behavior in poly(this compound), the thiophene moiety is a known component in some photochromic systems. The electronic properties of the polymer, influenced by the methoxy and amine groups, could potentially be modulated by light, leading to interesting optoelectronic effects. The synthesis and optical properties of various poly(isothianaphthene methine)s with chiral alkyl chains have been studied, demonstrating that the optical activity of these low-bandgap polymers can be controlled. nih.gov

Functional Coatings and Thin Films Development

The ability to form uniform and stable thin films is a prerequisite for many applications in materials science. Polymers derived from this compound are expected to be solution-processable, which would allow for the fabrication of thin films using techniques like spin coating or printing. These films could have a range of functional properties, depending on the specific application. For example, they could be used as antistatic coatings, corrosion-resistant layers, or as active layers in electronic devices.

The development of functional coatings often involves the use of polymers with specific reactive groups. The amine group in this compound could be utilized for cross-linking reactions to improve the mechanical and chemical stability of the coating. Patents have been filed for coating compositions containing ketimines and other amine derivatives, indicating the industrial interest in such materials. google.comgoogle.com The fabrication of thin films from various materials, including MXenes and polyamides, has been extensively researched, providing a wealth of techniques that could be applied to polymers of this compound. comu.edu.trgoogle.com

Research on this compound in Energy Storage Systems Remains Unexplored

Despite the growing interest in thiophene-based polymers for advanced energy applications, a comprehensive review of scientific literature reveals a notable absence of research specifically focused on the chemical compound this compound and its potential applications in energy storage systems such as supercapacitors and batteries.

While the broader family of polythiophenes and their derivatives have been the subject of extensive investigation for their conductive properties and electrochemical performance, specific research into the synthesis and characterization of poly(this compound) for energy storage purposes appears to be a nascent or as yet undocumented field.

The scientific community has actively explored various substituted polythiophenes, recognizing their potential as electrode materials. These materials often exhibit desirable characteristics such as high conductivity, good environmental stability, and the ability to undergo fast and reversible redox reactions, which are crucial for high-performance energy storage devices. However, the specific influence of the methoxy (-OCH3) and amine (-NH2) functional groups at the 2 and 3 positions of the thiophene ring, respectively, on the electrochemical behavior and energy storage capabilities of the resulting polymer has not been detailed in available research.

Consequently, there is a lack of published data regarding the performance metrics of this compound-based materials in supercapacitors or batteries. This includes critical parameters such as specific capacitance, energy density, power density, and cycling stability, which are essential for evaluating the viability of a material for energy storage applications.

The absence of dedicated studies on this particular compound means that no detailed research findings or data tables can be presented at this time. The potential of this compound in the field of materials science for energy storage remains an open area for future investigation.

Role As an Advanced Organic Synthesis Intermediate and Building Block Utility

Precursor for Complex Heterocyclic Scaffolds

2-Methoxythiophen-3-amine is a key starting material for the synthesis of various complex heterocyclic scaffolds, particularly thieno[3,2-c]pyridines and thieno[2,3-d]pyrimidines. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their presence in a number of biologically active compounds.

The synthesis of thieno[3,2-c]pyridine (B143518), for example, can be achieved through a multi-step process starting from 3-thienaldehyde, which can be related back to the utility of substituted thiophenes like this compound in building such cores. google.com The general strategy often involves the construction of the pyridine (B92270) ring onto the thiophene (B33073) core. Similarly, 2-aminothiophene-3-carboxylates, which are structurally related to this compound, are used in the construction of the thieno[2,3-d]pyrimidine (B153573) core through cyclization with reagents like chloroacetonitrile. nih.gov This highlights the role of the aminothiophene moiety as a foundational element for building more elaborate heterocyclic systems.

The resulting thieno[3,2-c]pyridine and related furo[3,2-c]pyridine (B1313802) ring systems have been investigated as new pharmacophores with potential antipsychotic activity. nih.gov These scaffolds can be further functionalized to create a diverse range of derivatives with varied biological properties.

Table 1: Examples of Heterocyclic Scaffolds Derived from Aminothiophene Precursors

Precursor ClassReagentResulting HeterocyclePotential Application
2-Aminothiophen-3-carboxylatesChloroacetonitrileThieno[2,3-d]pyrimidineMedicinal Chemistry nih.gov
3-Thienaldehyde derivativesMulti-step synthesisThieno[3,2-c]pyridineAntipsychotic agents google.comnih.gov
2-AminothiophenesVarious cyclization agentsThieno[2,3-c]pyridinesHeterocyclic synthesis scilit.com

Versatile Intermediate in the Synthesis of Specialty Organic Chemicals

The utility of this compound extends to its role as a versatile intermediate in the synthesis of a broad spectrum of specialty organic chemicals. The primary amine group allows for a wide range of chemical transformations, making it a valuable building block for introducing the methoxy-substituted thiophene motif into larger molecules.

One common application of primary amines in organic synthesis is their conversion to secondary amines through reactions like reductive amination or N-alkylation. orgsyn.orgresearchgate.net This functional group transformation is a fundamental step in building molecular complexity and is applicable to this compound for the synthesis of more elaborate structures. The amine can also be converted into other functional groups, such as isothiocyanates, which are valuable intermediates for sulfur- and nitrogen-containing compounds. organic-chemistry.org

Furthermore, aminothiophene scaffolds are recognized for their importance in medicinal chemistry, serving as precursors for a variety of bioactive molecules, including those with anti-inflammatory, antimicrobial, and antipsychotic activities. researchgate.netnih.gov The presence of the methoxy (B1213986) group in this compound can influence the electronic properties and metabolic stability of the final products, making it a desirable starting material for drug discovery programs.

Scaffold for Combinatorial Library Synthesis and Diversification

The structure of this compound is well-suited for its use as a scaffold in combinatorial chemistry, a technique used to rapidly generate large libraries of related compounds for high-throughput screening. The amine functionality provides a convenient handle for introducing diversity into the molecular structure.

For instance, a strategy for the parallel solution-phase synthesis of a large library of substituted thieno[2,3-d]pyrimidin-2-ylmethanamines has been developed based on the cyclization of 2-aminothiophen-3-carboxylates. nih.gov This approach allows for the introduction of multiple points of diversity by derivatizing different positions of the heterocyclic core. Such combinatorial libraries are instrumental in the discovery of new drug candidates and other functional molecules. nih.govescholarship.org

The ability to functionalize the amine group, as well as other positions on the thiophene ring, allows for the creation of a vast chemical space around the 2-methoxythiophene (B42098) core. This diversification is crucial for optimizing the biological activity and physicochemical properties of lead compounds in drug discovery.

Table 2: Functionalization of the Aminothiophene Scaffold for Library Synthesis

Functional GroupReaction TypeResulting MoietyPurpose
AmineAcylationAmideIntroduce diverse substituents nih.gov
AmineAlkylationSecondary/Tertiary AmineModify basicity and lipophilicity orgsyn.org
Thiophene RingElectrophilic SubstitutionSubstituted ThiopheneModulate electronic properties

Development of Novel Catalysts and Ligands in Organic Transformations

The amine functionality in this compound and its derivatives can be utilized in the development of novel catalysts and ligands for organic transformations. Amines are known to coordinate with metal centers and can be incorporated into ligand structures to modulate the reactivity and selectivity of metal catalysts. wikipedia.org

For example, chiral amines are often used as components of ligands in asymmetric catalysis. While direct application of this compound as a ligand is not extensively documented, its structural motifs are relevant to ligand design. The development of novel ligands is a continuous effort in catalysis to achieve higher efficiency and selectivity in chemical reactions. incatt.nl The synthesis of various amine derivatives provides a platform for creating new ligand architectures.

Stereoselective and Asymmetric Synthesis using this compound Derivatives

Derivatives of this compound can be employed in stereoselective and asymmetric synthesis to produce chiral molecules with a high degree of enantiomeric purity. The amine group can be transformed into a chiral auxiliary or a directing group to control the stereochemical outcome of a reaction.

Asymmetric synthesis methodologies often rely on the use of chiral catalysts or chiral starting materials. nih.gov While specific examples utilizing this compound derivatives in this context are not prevalent in the provided search results, the general principles of asymmetric synthesis can be applied. For instance, chiral amines can be used to form diastereomeric salts for resolution or can be converted into chiral amides that direct subsequent reactions. The synthesis of chiral tetrahydrothiophenes has been achieved through asymmetric sulfa-Michael additions, demonstrating the potential for creating chiral sulfur-containing heterocycles. researchgate.netmetu.edu.trmetu.edu.tr These strategies could potentially be adapted to derivatives of this compound to access enantiomerically enriched thiophene-containing compounds.

Future Research Directions and Emerging Avenues for 2 Methoxythiophen 3 Amine

Innovations in Green and Sustainable Synthetic Methodologies

The drive towards environmentally benign chemical processes has spurred investigations into greener synthetic methods for aminothiophenes. nih.gov Traditional syntheses often involve hazardous reagents and generate significant waste. In contrast, modern approaches prioritize the use of safer solvents, reduce energy consumption, and improve atom economy. researchgate.net

Future research in the sustainable synthesis of 2-methoxythiophen-3-amine and its derivatives will likely focus on several key areas:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are inherently efficient and atom-economical. nih.gov Developing novel MCRs for the one-pot synthesis of functionalized 2-methoxythiophen-3-amines is a promising avenue.

Alternative Energy Sources: The use of microwave irradiation and ultrasound activation can significantly accelerate reaction times and improve yields, often under solvent-free conditions. researchgate.net Exploring these energy sources for the synthesis of this compound could lead to more sustainable processes.

Biocatalysis: Employing enzymes to catalyze specific reactions offers high selectivity and operates under mild, environmentally friendly conditions. nih.gov Investigating enzymatic routes to this compound could provide a highly sustainable alternative to traditional chemical synthesis. nih.gov

Renewable Feedstocks: A primary goal of green chemistry is the utilization of renewable resources. nih.gov Research into synthesizing the precursors of this compound from biomass or other renewable feedstocks will be a critical step towards a truly sustainable production process. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, efficiency, and scalability. Adapting synthetic routes for this compound to flow chemistry systems could enable cleaner and more controlled production.

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Designing syntheses to minimize waste generation.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using and generating substances with little to no toxicity. nih.gov
Designing Safer Chemicals Minimizing toxicity while maintaining efficacy.
Safer Solvents and Auxiliaries Reducing or eliminating the use of auxiliary substances.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure. researchgate.net
Use of Renewable Feedstocks Utilizing renewable raw materials. nih.gov
Reduce Derivatives Minimizing or avoiding unnecessary derivatization. nih.gov
Catalysis Using catalytic reagents in small amounts that can be recycled.
Design for Degradation Designing chemical products to break down into innocuous substances after use.
Real-time Analysis for Pollution Prevention Monitoring and controlling reactions to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing substances and forms of substances that minimize the potential for chemical accidents.

Exploration of Novel and Unconventional Reactivity Patterns

The chemical reactivity of this compound is largely dictated by the interplay between the electron-donating methoxy (B1213986) and amino groups and the thiophene (B33073) ring. While classical reactions of aminothiophenes are well-documented, future research will likely delve into uncovering unconventional reactivity.

Key areas for exploration include:

Metal-Catalyzed Cross-Coupling Reactions: While some cross-coupling reactions involving thiophenes are known, exploring a wider range of catalysts and reaction partners could unlock novel transformations and provide access to a broader array of derivatives. nih.gov

C-H Activation: Directly functionalizing the C-H bonds of the thiophene ring is a highly atom-economical strategy. Developing methods for the selective C-H activation of this compound would open up new avenues for molecular elaboration.

Photoredox Catalysis: This rapidly evolving field uses light to drive chemical reactions. Investigating the photochemical reactivity of this compound could lead to the discovery of unprecedented transformations and the synthesis of unique molecular architectures.

Electrochemistry: Employing electrochemical methods to mediate reactions offers a green and controlled way to effect oxidation and reduction processes. Exploring the electrochemical behavior of this compound could reveal novel reactivity patterns.

Reactions with Hypervalent Iodine Reagents: These reagents are known to mediate unique chemical transformations. nih.gov Investigating the reactions of this compound with various hypervalent iodine compounds could lead to the discovery of novel and unexpected products. nih.gov

Rational Design of Next-Generation Functional Materials with Tailored Properties

Thiophene-based polymers are renowned for their applications in organic electronics. nih.gov The specific substituents on the thiophene ring play a crucial role in determining the material's electronic and physical properties. This compound, with its combination of electron-donating groups, is a promising building block for the rational design of new functional materials.

Future research will likely focus on:

Conducting Polymers: Polymerizing this compound or its derivatives could lead to novel conducting polymers with tailored band gaps, conductivity, and processability. The methoxy and amino groups can be used to fine-tune the electronic properties of the resulting polymer.

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are used in the emissive layers of OLEDs. nih.gov By incorporating this compound into new molecular designs, it may be possible to create materials with improved efficiency, color purity, and stability for next-generation displays and lighting.

Organic Field-Effect Transistors (OFETs): The performance of OFETs is highly dependent on the molecular packing and electronic properties of the organic semiconductor. Designing and synthesizing novel materials based on this compound could lead to improved charge carrier mobility and device performance.

Sensors: The functional groups on this compound can be modified to create materials that selectively interact with specific analytes. This could lead to the development of highly sensitive and selective chemical sensors for environmental monitoring or medical diagnostics.

Corrosion Inhibitors: Thiophene derivatives have shown promise as corrosion inhibitors for metals. nih.gov Investigating the potential of this compound and its derivatives in this application could lead to the development of new, effective, and environmentally friendly corrosion protection strategies.

Potential ApplicationDesired PropertyRole of this compound
Conducting Polymers High conductivity, good processabilityMonomer for polymerization, tuning of electronic properties
OLEDs High quantum efficiency, specific emission colorComponent of emissive or charge-transport layers
OFETs High charge carrier mobility, good stabilityActive semiconductor layer
Chemical Sensors High sensitivity and selectivityFunctionalized scaffold for analyte recognition
Corrosion Inhibitors Strong adsorption to metal surfacesForms a protective layer on the metal surface

Advanced Computational Studies for Predictive Modeling and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that complement and guide experimental work. For this compound, advanced computational studies can play a pivotal role in predicting its properties and elucidating reaction mechanisms.

Future computational research directions include:

Predictive Modeling of Material Properties: Using methods like Density Functional Theory (DFT), it is possible to predict the electronic properties of polymers and materials derived from this compound before they are synthesized. This can guide the rational design of materials with specific, targeted properties for applications in electronics and optoelectronics.

Mechanistic Elucidation of Reactions: Computational modeling can be used to study the transition states and intermediates of chemical reactions, providing a detailed understanding of the reaction mechanism. nih.gov This knowledge can be used to optimize reaction conditions and to predict the outcome of new, unexplored reactions of this compound.

Quantitative Structure-Activity Relationship (QSAR) Models: For potential biological applications, QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.gov This can accelerate the discovery of new drug candidates by predicting the activity of virtual compounds.

Combining Mechanistic and Machine Learning Models: A powerful emerging approach involves the integration of mechanistic models with machine learning algorithms. researchgate.netbiomia.com By training machine learning models on large datasets generated from either experiments or high-throughput computational screening, it is possible to develop highly accurate predictive models for a wide range of properties and activities. researchgate.netbiomia.com This approach can significantly accelerate the design-build-test-learn cycle in the development of new materials and molecules based on the this compound scaffold.

Q & A

Advanced Question

  • Dosage Optimization : Conduct dose-response studies (e.g., 10–100 mg/kg) in rodent models (e.g., carrageenan-induced paw edema) to identify the therapeutic window .
  • Metabolic Stability : Assess hepatic metabolism via microsomal incubation (e.g., rat liver S9 fraction) to predict bioavailability.
  • Toxicity Screening : Monitor renal/hepatic biomarkers (ALT, AST, creatinine) and histopathology post-administration .

How can computational modeling guide the design of this compound derivatives with improved receptor binding?

Advanced Question

  • Docking Studies : Use AutoDock Vina to predict interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Focus on hydrogen bonding with the methoxy group and π-π stacking with the thiophene ring.
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets.
  • MD Simulations : Simulate ligand-receptor dynamics (10–100 ns) to assess binding stability under physiological conditions.

What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

Advanced Question

  • HPLC Method Development : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar impurities (e.g., unreacted amines).
  • LOQ Optimization : Achieve limits of quantification ≤0.1% via UV detection at 254 nm or MS/MS for higher sensitivity.
  • Reference Standards : Source certified impurities (e.g., 3-methoxythiophen-2-amine) from suppliers like Sigma-Aldrich for calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.